molecular formula C9H4F2O B15303524 4-Ethynyl-2,3-difluorobenzaldehyde

4-Ethynyl-2,3-difluorobenzaldehyde

Cat. No.: B15303524
M. Wt: 166.12 g/mol
InChI Key: CEALTRHOIQSLOY-UHFFFAOYSA-N
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Description

4-Ethynyl-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H4F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with ethynyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Ethynyl-2,3-difluorobenzaldehyde typically involves the introduction of ethynyl and difluoro groups onto a benzaldehyde core. One common method involves the use of Grignard reagents. For instance, 3,4-difluorobromobenzene can undergo a Grignard exchange reaction with a suitable Grignard reagent in the presence of tetrahydrofuran to form the intermediate product. This intermediate can then be further reacted to introduce the ethynyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,3-difluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl and difluoro groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield 4-Ethynyl-2,3-difluorobenzoic acid, while reduction would yield 4-Ethynyl-2,3-difluorobenzyl alcohol .

Scientific Research Applications

4-Ethynyl-2,3-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,3-difluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl and difluoro groups can participate in various non-covalent interactions. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-3-pyridinyl)ethynyl]-2,5-difluorobenzaldehyde
  • 4-Ethyl-2,3-difluorobenzaldehyde
  • 2,3-Difluorobenzaldehyde

Uniqueness

4-Ethynyl-2,3-difluorobenzaldehyde is unique due to the presence of both ethynyl and difluoro groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H4F2O

Molecular Weight

166.12 g/mol

IUPAC Name

4-ethynyl-2,3-difluorobenzaldehyde

InChI

InChI=1S/C9H4F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-5H

InChI Key

CEALTRHOIQSLOY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C=C1)C=O)F)F

Origin of Product

United States

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